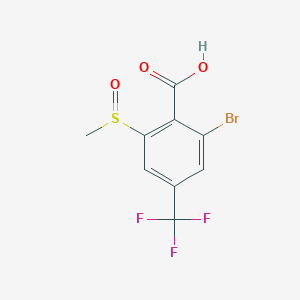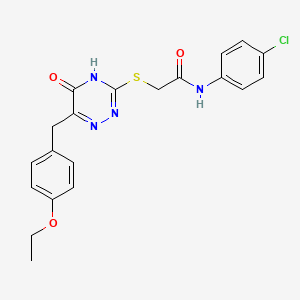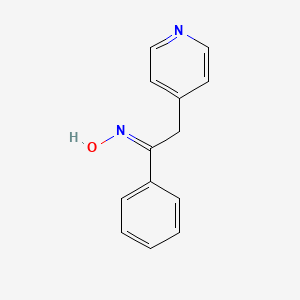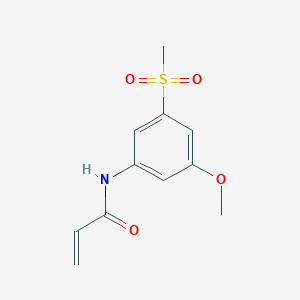![molecular formula C16H16ClN5O2S B2540421 2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide CAS No. 893922-82-2](/img/structure/B2540421.png)
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a heterocyclic derivative containing a pyrazolo[3,4-d]pyrimidine core . It is part of a class of compounds that have been studied for their potential biological and pharmacological activities .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The yield was reported to be 62% . The synthesis was performed using a variety of techniques, including ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . The 1H NMR spectrum of the compound has been reported, providing further insight into its molecular structure .Chemical Reactions Analysis
The compound has been involved in various chemical reactions during its synthesis . Additionally, it has been tested for its in-vitro anticancer activity against various cancer cell lines .Physical And Chemical Properties Analysis
The compound is a yellow liquid . Its 1H NMR (CDCl3, 400 MHz) and LC-MS data have been reported .Applications De Recherche Scientifique
Anti-Inflammatory Activity
The compound has been investigated for its anti-inflammatory properties. In a study by Alaa A. EL-TOMBARY, several derivatives of pyrazolo[3,4-d]pyrimidin-4-ones were synthesized, including the compound . These derivatives were evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema test in rats. Notably, some of these compounds exhibited good anti-inflammatory effects, with minimal ulcerogenic side effects .
Ulcerogenicity Studies
As part of the same study, researchers calculated ulcer indices for the most active compounds. Among them, the compound “5-{[4-(4-bromophenyl)-3-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]amino}-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” (11e) and its 3,4-bis(4-chlorophenyl) analog (11f) demonstrated significant anti-inflammatory activity while minimizing ulcerogenic effects .
SRC Kinase Inhibition in Cancer
Another potential application lies in cancer research. The compound’s structure suggests it may inhibit SRC kinases, which play a role in cell signaling and cancer progression. Inhibition of SRC kinases could be explored as a therapeutic strategy for certain cancers .
Aggregation-Induced Emission Enhancement (AIEE)
Pyrrolo[1,2-a]pyrimidines, a class of compounds related to pyrazolo[3,4-d]pyrimidin-4-ones, have been studied for their unexpected time-dependent aggregation-induced emission enhancement (AIEE) properties. While this specific compound was not mentioned, it falls within the same structural family, and further investigation into its AIEE behavior could be intriguing .
Lipophilicity Studies
Theoretical calculations of lipophilicity (C log P) were performed for the synthesized compounds. Understanding the lipophilicity of this compound can provide insights into its pharmacokinetics and distribution within the body. Lipophilicity often influences biological responses and drug efficacy .
Exploration of Novel Ring Systems
The synthesis of fused ring systems (such as pyrazolo[3’,4’:4,5]pyrimido[1,2-b]pyridazin-4(1H)-one and 7,8,9,10-tetrahydropyrazolo[3’,4’:4,5]pyrimido[1,2-b]-cinnolin-4(1H)-one) using the starting compound 5-amino-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (5) opens up avenues for exploring novel chemical structures with potential biological activities .
Mécanisme D'action
Mode of Action
For instance, inhibition of TTK can disrupt cell division, while inhibition of ROCK proteins can affect smooth muscle contraction .
Biochemical Pathways
Inhibition of these pathways can lead to changes in cell proliferation and muscle tone .
Result of Action
Given its potential targets, it can be inferred that the compound may have effects such as disrupting cell division and affecting muscle contraction .
Propriétés
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2S/c1-24-6-5-18-14(23)9-25-16-13-8-21-22(15(13)19-10-20-16)12-4-2-3-11(17)7-12/h2-4,7-8,10H,5-6,9H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEWKFFCVNLMNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=NC=NC2=C1C=NN2C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2540338.png)
![2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2540339.png)

![3-{2-[(3-Bromophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2540343.png)
![rac-(4aR,8aS)-Octahydropyrano[3,4-b][1,4]oxazine hydrochloride](/img/structure/B2540345.png)

![2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(3-fluorophenyl)prop-2-enamide](/img/structure/B2540348.png)
![2-benzamido-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2540350.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2540352.png)
![Methyl 4-[(morpholinosulfonyl)methyl]benzoate](/img/structure/B2540354.png)
![(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol](/img/no-structure.png)

